molecular formula C17H15N3O B2746230 N-(1H-indol-3-yl)indoline-1-carboxamide CAS No. 899946-96-4

N-(1H-indol-3-yl)indoline-1-carboxamide

Cat. No.: B2746230
CAS No.: 899946-96-4
M. Wt: 277.327
InChI Key: ONWMCMJWLCUGND-UHFFFAOYSA-N
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Description

N-(1H-indol-3-yl)indoline-1-carboxamide is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes

Mechanism of Action

Target of Action

N-(1H-indol-3-yl)indoline-1-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives have been reported to suppress the biosynthesis of mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (cox) enzymes , suggesting that this compound may also affect similar pathways.

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactions of indole derivatives have been reported to efficiently proceed under neat conditions , suggesting that the absence of certain substances may positively affect the action of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-yl)indoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-3-yl)indoline-1-carboxamide stands out due to its unique structure, which combines the indole ring with an indoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

N-(1H-indol-3-yl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(20-10-9-12-5-1-4-8-16(12)20)19-15-11-18-14-7-3-2-6-13(14)15/h1-8,11,18H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWMCMJWLCUGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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